Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
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Overview
Description
“Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate” is a chemical compound . It is also known by its IUPAC name, "tert-butyl 2,7-diazaspiro [4.5]decane-7-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.35 . It is an oil at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Supramolecular Chemistry and Crystallography :
- Graus et al. (2010) explored the synthesis of various diazaspiro[4.5]decane derivatives, including a tert-butyl variant, highlighting the influence of substituents on cyclohexane rings in supramolecular arrangements and crystal structures (Graus et al., 2010).
- Dong et al. (1999) reported on the crystal structure of a similar compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, noting its mirror symmetry and conformation (Yongkwan Dong et al., 1999).
Synthesis and Conformational Analysis :
- Fernandez et al. (2002) described the synthesis of spirolactams, including tert-butoxycarbonyl derivatives, for use in peptide synthesis as constrained surrogates of dipeptides (M. M. Fernandez et al., 2002).
- Guerrero-Alvarez et al. (2004) conducted a study on the relative configuration of various 1,4-diazaspiro[4.5]decanes using NMR, including compounds with tert-butyl groups (J. Guerrero-Alvarez et al., 2004).
Application in Synthesis of Biologically Active Compounds :
- Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving tert-butyl 2-azaspiro[4.5]decan-2-yl derivatives, leading to the synthesis of biologically active compounds (Mahboobe Amirani Poor et al., 2018).
Other Applications :
- Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, for use in creating novel compounds (M. J. Meyers et al., 2009).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely .
properties
IUPAC Name |
tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-12-7-10-20(16-22)11-13-21(15-20)14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDQSHASPMOJOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632520 |
Source
|
Record name | tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate | |
CAS RN |
236406-46-5 |
Source
|
Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236406-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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